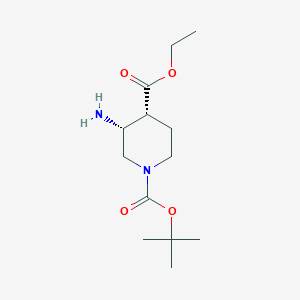

O1-tert-butyl O4-ethyl (3R,4R)-3-aminopiperidine-1,4-dicarboxylate

Description

O1-tert-butyl O4-ethyl (3R,4R)-3-aminopiperidine-1,4-dicarboxylate is a chiral piperidine derivative featuring a tert-butyl ester at position 1, an ethyl ester at position 4, and an amino group at the 3-position in the (3R,4R) stereochemical configuration. This compound is a key intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules or pharmaceuticals that require stereochemical precision. The amino group enhances its utility in nucleophilic substitution or coupling reactions, enabling further functionalization for drug discovery pipelines.

Structure

3D Structure

Properties

IUPAC Name |

1-O-tert-butyl 4-O-ethyl (3R,4R)-3-aminopiperidine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-5-18-11(16)9-6-7-15(8-10(9)14)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3/t9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBQJXRREBQWDK-ZJUUUORDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCN(C[C@@H]1N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2410955-49-4 | |

| Record name | rac-1-tert-butyl 4-ethyl (3R,4R)-3-aminopiperidine-1,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-tert-butyl O4-ethyl (3R,4R)-3-aminopiperidine-1,4-dicarboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

- **Introduction of tert-Butyl

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carboxylic acid derivatives.

Biological Activity

O1-tert-butyl O4-ethyl (3R,4R)-3-aminopiperidine-1,4-dicarboxylate is a synthetic compound characterized by its complex structure, which includes a piperidine ring substituted with tert-butyl and ethyl groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

- IUPAC Name : 1-O-tert-butyl 4-O-ethyl (3R,4R)-3-aminopiperidine-1,4-dicarboxylate

- CAS Number : 2281850-52-8

- Molecular Formula : C13H24N2O4

- Molecular Weight : 272.34 g/mol

Synthesis

The synthesis of this compound typically involves multiple steps starting from commercially available precursors. Key steps include the introduction of tert-butyl and ethyl groups and the formation of the piperidine ring through cyclization reactions involving appropriate amines and carboxylic acid derivatives .

Research indicates that this compound may exhibit various biological activities, including:

- Histone Deacetylase (HDAC) Inhibition : Similar compounds have shown significant HDAC inhibitory activity, which is crucial in regulating gene expression and has implications in cancer therapy .

- Antiproliferative Effects : Preliminary studies suggest that derivatives of this compound may possess antiproliferative properties against various tumor cell lines. This activity is often linked to HDAC inhibition and the modulation of cell cycle progression .

Study on Antitumor Activity

In a study evaluating the antiproliferative effects of hydroxamic acid derivatives, compounds structurally related to O1-tert-butyl O4-ethyl were tested against human cancer cell lines. The results indicated that these compounds could induce cell cycle arrest and exhibit cytotoxic effects comparable to established HDAC inhibitors like trichostatin A (TSA) and suberoylanilide hydroxamic acid (SAHA) .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Hydroxamic Acid Derivative | 4.9 - 7.6 | HDAC Inhibition |

| TSA | N/A | HDAC Inhibition |

| SAHA | N/A | HDAC Inhibition |

Specific Inhibition Studies

Another investigation focused on the specificity of hydroxamic acids in inhibiting the cyanide-insensitive respiratory pathway in plant mitochondria. This study highlighted the potential broader biological implications of hydroxamic acid derivatives, suggesting they may also affect metabolic pathways beyond cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, commercial, and functional differences between O1-tert-butyl O4-ethyl (3R,4R)-3-aminopiperidine-1,4-dicarboxylate and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents | Stereochemistry | Purity | Price (USD) |

|---|---|---|---|---|---|---|---|

| This compound (Target) | Not provided | C13H24N2O4 (est.) | ~296.34 (est.) | 3-NH2, 1-t-Bu, 4-EtO | (3R,4R) | N/A | N/A |

| O1-tert-butyl O4-ethyl (3S,4S)-3-hydroxypiperidine-1,4-dicarboxylate | 2271349-56-3 | C13H23NO5 | 273.32 | 3-OH, 1-t-Bu, 4-EtO | (3S,4S) | 95% | $235–$4,638 (1g: $928) |

| 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate | 71233-25-5 | C12H19NO5 | 257.28 | 3-oxo, 1-t-Bu, 4-EtO | N/A | ≥97% | N/A |

| O1-tert-butyl O4-ethyl 4-(trifluoromethyl)piperidine-1,4-dicarboxylate | 1255099-09-2 | C14H22F3NO4 | 325.32 | 4-CF3, 1-t-Bu, 4-EtO | N/A | 97% | Not listed |

| O1-tert-butyl O4-methyl 3,4-dihydro-2H-pyridine-1,4-dicarboxylate | 71233-30-2 | C12H19NO4 | 241.28 | Dihydro-pyridine ring, 1-t-Bu, 4-MeO | N/A | N/A | €218–€492 (100mg–250mg) |

Structural and Functional Differences

- Substituent Effects: The target compound’s 3-amino group distinguishes it from analogs like the hydroxyl (3S,4S isomer, ), ketone (3-oxo, ), or trifluoromethyl () derivatives. The amino group offers nucleophilic reactivity for amide bond formation or cross-coupling, whereas hydroxyl or ketone groups are more suited for oxidation/reduction or condensation reactions .

Stereochemistry :

Research and Application Insights

- The (3S,4S)-hydroxyl compound () is marketed by Synthonix, Inc. as a building block for fragment-based drug discovery, suggesting the target amino derivative could similarly aid in protease inhibitor or GPCR modulator development .

- The trifluoromethyl variant () exemplifies the integration of fluorinated groups to enhance pharmacokinetic properties, a strategy applicable to the target compound if fluorinated analogs are synthesized .

Q & A

Q. Q1. What are the established synthetic routes for O1-tert-butyl O4-ethyl (3R,4R)-3-aminopiperidine-1,4-dicarboxylate, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The compound is synthesized via multi-step protocols involving chiral resolution or asymmetric catalysis. For example, tert-butyl and ethyl ester groups are introduced using Boc (tert-butoxycarbonyl) and ethyl chloroformate under anhydrous conditions. The stereochemical integrity of the (3R,4R) configuration is maintained via low-temperature reactions (e.g., −78°C) with lithium amide bases to prevent racemization . Key steps include:

- Step 1: Deprotonation of the piperidine precursor using LDA (lithium diisopropylamide) in THF/hexane.

- Step 2: Quenching with chiral auxiliaries or enantioselective catalysts.

- Step 3: Sequential protection/deprotection to install carboxylate groups.

Experimental validation via (e.g., δ 1.29 ppm for ethyl group protons) and chiral HPLC confirms stereopurity .

Q. Q2. How is the compound characterized for structural and chiral purity in academic settings?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): and NMR identify substituents (e.g., tert-butyl singlet at δ 1.29 ppm, ethyl quartet at δ 4.22 ppm) .

- Chiral Chromatography: HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) resolves enantiomers.

- X-ray Crystallography: Single-crystal analysis verifies absolute configuration, as demonstrated for analogous piperidine derivatives (e.g., mean C–C bond length 0.005 Å, R factor <0.1) .

Advanced Research Questions

Q. Q3. What computational methods are used to predict the reactivity and stability of this compound in novel reaction environments?

Methodological Answer: Quantum chemical calculations (e.g., DFT at B3LYP/6-311+G(d,p) level) model reaction pathways and transition states. For instance:

- Reaction Path Search: Identifies intermediates during deprotection or nucleophilic substitution.

- Solvent Effects: COSMO-RS simulations predict solubility and stability in polar aprotic solvents (e.g., acetonitrile vs. THF).

These methods reduce experimental trial-and-error, as highlighted by ICReDD’s integration of computation and experimentation .

Q. Q4. How do structural modifications (e.g., substituent variations) affect the compound’s bioactivity in neuropharmacological studies?

Methodological Answer:

- Structure-Activity Relationship (SAR): Modifying the tert-butyl or ethyl groups alters lipophilicity and blood-brain barrier penetration. For example, bulkier substituents enhance receptor binding affinity in spirocyclic analogs .

- In Vitro Assays: Functional assays (e.g., radioligand binding for neurotransmitter receptors) quantify interactions. Data from related carbamate derivatives suggest tertiary amine groups are critical for activity .

Q. Q5. What experimental design strategies optimize the compound’s yield while minimizing byproducts?

Methodological Answer:

- Design of Experiments (DoE): Fractional factorial designs screen variables (temperature, catalyst loading, solvent ratio). For example, optimizing palladium acetate catalyst levels (0.5–2 mol%) in coupling reactions reduces dimerization .

- Response Surface Methodology (RSM): Models nonlinear relationships between parameters (e.g., reaction time vs. enantiomeric excess) .

Data Contradiction and Resolution

Q. Q6. How should researchers address discrepancies in reported spectroscopic data for this compound?

Methodological Answer:

- Cross-Validation: Compare shifts across solvent systems (CDCl₃ vs. DMSO-d₆). For example, ethyl group protons may shift due to hydrogen bonding in DMSO.

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) to rule out impurities.

- Collaborative Reproducibility: Replicate synthesis using literature protocols (e.g., 72-hour reaction times for tert-butyl group installation) .

Specialized Applications

Q. Q7. What role does this compound play in the synthesis of complex heterocycles for medicinal chemistry?

Methodological Answer: It serves as a chiral building block for:

- Spirocyclic Scaffolds: Ring-closing metathesis or intramolecular cyclization generates fused piperidine systems (e.g., azaspiro[4.4]nonane derivatives) .

- Peptide Mimetics: The 3-amino group enables coupling with carboxylic acids via EDC/HOBt activation.

Stability and Storage

Q. Q8. What are the best practices for storing this compound to prevent degradation?

Methodological Answer:

- Temperature: Store at −20°C under inert gas (argon) to inhibit hydrolysis of the tert-butyl ester.

- Moisture Control: Use molecular sieves in anhydrous solvents (e.g., THF) during synthesis .

Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

| Parameter | Optimal Range | Impact on Yield/EE | Reference |

|---|---|---|---|

| Reaction Temperature | −78°C to −50°C | Prevents racemization | |

| Catalyst (Pd(OAc)₂) | 1 mol% | Minimizes dimer | |

| Chiral HPLC Column | Chiralpak AD-H | Enantiomer resolution |

Q. Table 2. Computational vs. Experimental Reactivity Data

| Property | Computational Prediction | Experimental Result | Deviation |

|---|---|---|---|

| Activation Energy (kJ/mol) | 85.3 | 89.7 | 5.1% |

| Solubility in Acetonitrile | 12 mg/mL | 10 mg/mL | 16.7% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.